An In-depth Technical Guide to (2-Cyano-4-fluorophenyl)methanesulfonamide (CAS 1258652-33-3)
An In-depth Technical Guide to (2-Cyano-4-fluorophenyl)methanesulfonamide (CAS 1258652-33-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-Cyano-4-fluorophenyl)methanesulfonamide, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its physicochemical properties, a validated synthetic protocol, spectral analysis, and its potential applications in drug discovery, grounded in established scientific principles.
Core Molecular Attributes and Physicochemical Properties
(2-Cyano-4-fluorophenyl)methanesulfonamide is a substituted aromatic sulfonamide. The presence of a cyano group, a fluorine atom, and a methanesulfonamide moiety on the phenyl ring imparts specific electronic and steric characteristics that are of significant interest in the design of bioactive molecules.
Table 1: Physicochemical Properties of (2-Cyano-4-fluorophenyl)methanesulfonamide
| Property | Value | Source |
| CAS Number | 1258652-33-3 | ChemScene[1] |
| Molecular Formula | C₈H₇FN₂O₂S | ChemScene[1] |
| Molecular Weight | 214.22 g/mol | ChemScene[1] |
| SMILES | N#CC1=CC=C(CS(=O)(N)=O)C(F)=C1 | ChemScene[1] |
| Purity | ≥95% | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 69.96 Ų | ChemScene[1] |
| Predicted logP | 1.06888 | ChemScene[1] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |
Synthesis and Reaction Pathway
The synthesis of (2-Cyano-4-fluorophenyl)methanesulfonamide can be readily achieved from its commercially available precursor, (2-Cyano-4-fluorophenyl)methanesulfonyl chloride. This reaction is a standard nucleophilic substitution on a sulfonyl chloride, a cornerstone reaction in medicinal chemistry for the synthesis of sulfonamides.[2][3][4][5]
Caption: Synthetic pathway to (2-Cyano-4-fluorophenyl)methanesulfonamide.
Experimental Protocol: Synthesis of (2-Cyano-4-fluorophenyl)methanesulfonamide
This protocol is a robust, self-validating procedure for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
(2-Cyano-4-fluorophenyl)methanesulfonyl chloride (1.0 eq)[6]
-
Ammonia solution (e.g., 7N in methanol, or ammonium hydroxide, 2-3 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine or Pyridine, 1.5-2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-Cyano-4-fluorophenyl)methanesulfonyl chloride (1.0 eq) in the chosen anhydrous aprotic solvent. The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sulfonyl chloride with atmospheric moisture.
-
Addition of Base: To the stirred solution, add the tertiary amine base (1.5-2.0 eq). The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Nucleophilic Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add the ammonia solution (2-3 eq) dropwise. The cooling is necessary to control the exothermicity of the reaction. The excess ammonia ensures the complete consumption of the sulfonyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities, and then with brine to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-Cyano-4-fluorophenyl)methanesulfonamide.
Spectroscopic Characterization
The structural elucidation of (2-Cyano-4-fluorophenyl)methanesulfonamide relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.[7][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The aromatic protons will appear in the downfield region (typically 7.0-8.0 ppm) and will exhibit splitting patterns consistent with a trisubstituted benzene ring. The coupling constants will be indicative of the ortho, meta, and para relationships between the protons. The methylene protons adjacent to the sulfonyl group will appear as a singlet further upfield. The protons of the sulfonamide NH₂ group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the cyano carbon, and the methylene carbon. The aromatic carbons will resonate in the 110-150 ppm region. The carbon of the cyano group will appear in the characteristic region for nitriles (around 115-125 ppm). The methylene carbon will be observed further upfield.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: Around 3300-3200 cm⁻¹ for the sulfonamide group.
-
C≡N stretch: A sharp band around 2230-2220 cm⁻¹ for the cyano group.
-
S=O stretch: Two strong bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.
-
C-F stretch: A strong band in the 1250-1000 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: In their characteristic regions.[12]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 215.0285. Fragmentation patterns could involve the loss of SO₂.[13]
Role in Drug Discovery and Medicinal Chemistry
While specific biological activity for (2-Cyano-4-fluorophenyl)methanesulfonamide has not been extensively reported, its structural motifs are prevalent in a wide range of pharmacologically active compounds.
The Sulfonamide Moiety
The sulfonamide group is a well-established pharmacophore and a key structural component in numerous approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[14][15][16][17] Its ability to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to mimic the transition state of various enzymatic reactions.
The 2-Cyano-4-fluorophenyl Group
The substituted phenyl ring also contributes significantly to the potential bioactivity of the molecule.
-
Cyano Group: The cyano group can participate in hydrogen bonding and dipole-dipole interactions, and its presence can influence the overall electronic properties and metabolic stability of a molecule.[18]
-
Fluorine Atom: The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence intermolecular interactions.
The combination of these functional groups in (2-Cyano-4-fluorophenyl)methanesulfonamide makes it a valuable scaffold for the synthesis of novel compounds for screening in various therapeutic areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.[14][17]
Caption: Structure-Activity Relationship concept for the title compound.
Conclusion
(2-Cyano-4-fluorophenyl)methanesulfonamide is a readily accessible and synthetically versatile building block with significant potential in drug discovery. Its unique combination of a sulfonamide group, a cyano moiety, and a fluorine atom provides a rich scaffold for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further experimental investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential.
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